

# BRD3308: A Selective Probe for Elucidating HDAC3 Function

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Compound of Interest			
Compound Name:	BRD3308		
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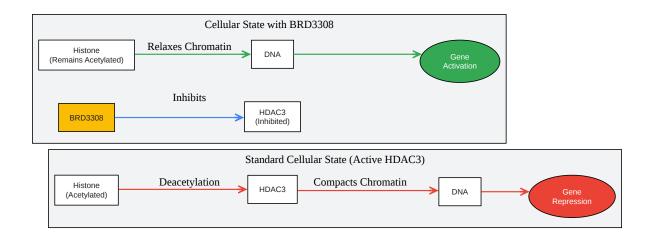
BRD3308 is a potent and highly selective small-molecule inhibitor of Histone Deacetylase 3 (HDAC3).[1][2][3] As a derivative of the ortho-aminoanilide HDAC inhibitor CI-994, it was developed to provide researchers with a precise chemical tool to investigate the specific roles of HDAC3 in various biological processes, distinguishing its functions from the highly similar class I enzymes HDAC1 and HDAC2.[1][4] Its high selectivity makes it invaluable for studying the nuanced roles of HDAC3 in gene regulation, cell fate, and disease pathogenesis.

Histone deacetylases (HDACs) are critical epigenetic regulators that catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins.[5] This deacetylation generally leads to a more condensed chromatin structure, making it less accessible to transcription machinery and resulting in transcriptional repression.[5] By inhibiting HDAC3, **BRD3308** promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[4][6]

### **Core Mechanism of Action**

The primary function of **BRD3308** is to bind to the active site of the HDAC3 enzyme, preventing it from deacetylating its substrates. This inhibition leads to an accumulation of acetylated histones, particularly at H3K27 (Histone H3 at lysine 27), which disrupts the repressive chromatin environment and facilitates gene transcription.[7] Beyond histones, HDAC3 targets numerous non-histone proteins, meaning **BRD3308** can influence a wide array of cellular signaling pathways.[5]





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Caption: Mechanism of BRD3308 action on chromatin.

## **Quantitative Data: In Vitro Potency and Selectivity**

**BRD3308** exhibits significant selectivity for HDAC3 over other class I HDACs. The following table summarizes its inhibitory activity from cell-free assays.

Target Enzyme	IC50 Value (nM)	K <sub>i</sub> Value (nM)	Selectivity (Fold vs. HDAC3 IC50)
HDAC3	54 - 64[1][5]	29[2]	1x
HDAC1	1080 - 1260[1][5]	5100[2]	~23x[2]
HDAC2	1150 - 1340[1][5]	6300[2]	~23x[2]

## **Cellular Functions and Signaling Pathways**

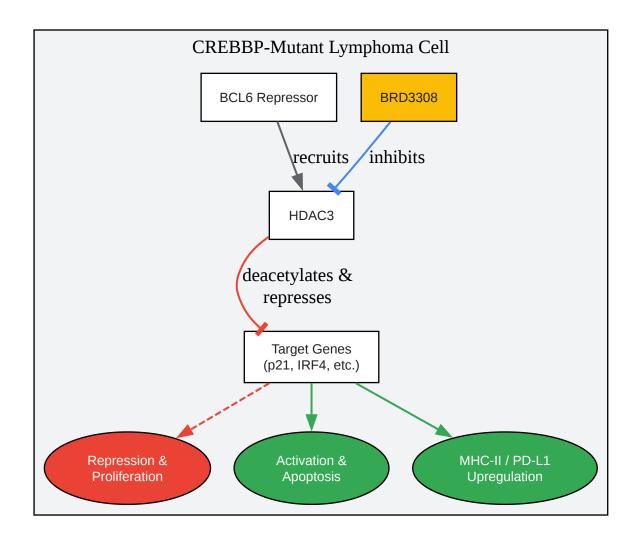


# Oncology: Exploiting Synthetic Vulnerabilities in B-Cell Lymphoma

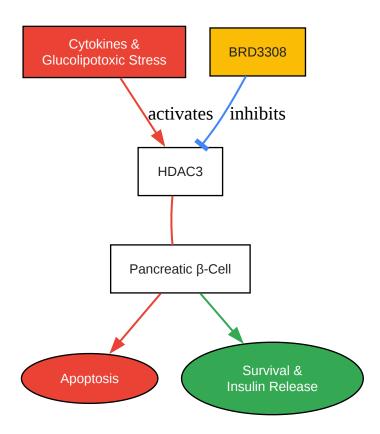
In Diffuse Large B-cell Lymphoma (DLBCL), mutations in the histone acetyltransferase CREBBP create a dependency on HDAC3 for survival. CREBBP and the transcriptional repressor BCL6 often regulate the same target genes antagonistically.[7] When CREBBP is mutated and inactive, these genes become epigenetically suppressed in a manner dependent on BCL6-recruited HDAC3.[7]

BRD3308 treatment reverses this repression, leading to the re-expression of key BCL6 target genes, including the cell cycle inhibitor CDKN1A (p21) and genes involved in B-cell terminal differentiation like IRF4 and PRDM1.[7][8] This induces apoptosis and reduces cell proliferation, particularly in CREBBP-mutant cells.[7] Furthermore, BRD3308 treatment upregulates the expression of MHC class II and the immune checkpoint ligand PD-L1 on lymphoma cells, suggesting it can enhance immune surveillance and potentially synergize with immunotherapies.[8]

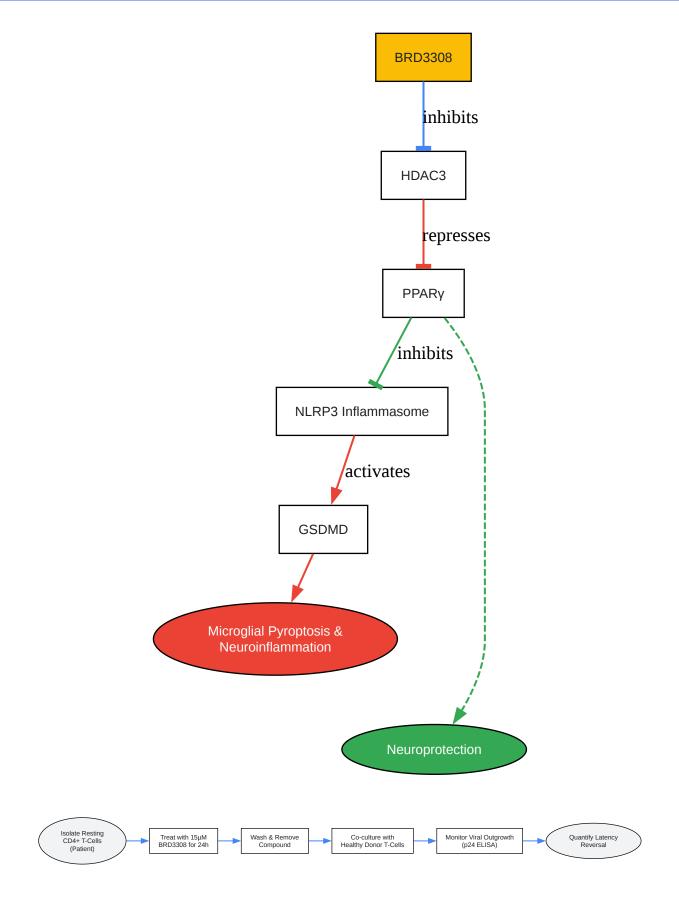




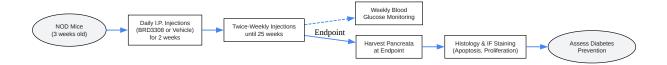












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